molecular formula C8H4FNO3 B1439450 6-Fluoro-2,1-benzoxazole-3-carboxylic acid CAS No. 1204297-28-8

6-Fluoro-2,1-benzoxazole-3-carboxylic acid

Cat. No.: B1439450
CAS No.: 1204297-28-8
M. Wt: 181.12 g/mol
InChI Key: NBLVPKHTYRYSJX-UHFFFAOYSA-N
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Description

6-Fluoro-2,1-benzoxazole-3-carboxylic acid is a fluorinated benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The fluorine atom at the 6-position and the carboxylic acid group at the 3-position confer unique chemical properties to this compound, making it of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

6-Fluoro-2,1-benzoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in increased levels of acetylcholine in the synaptic cleft, which has implications for neurological function and potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In neuronal cells, this compound has been observed to influence cell signaling pathways by modulating the activity of acetylcholinesterase, thereby affecting neurotransmitter levels and synaptic transmission. Additionally, this compound has been shown to impact gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation. This modulation of gene expression can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of acetylcholinesterase, resulting in enzyme inhibition. This binding interaction is facilitated by the structural compatibility of the compound with the enzyme’s active site, allowing for effective inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its temporal effects, as degradation can lead to a decrease in its efficacy. Studies have shown that this compound remains stable under controlled conditions, but prolonged exposure to light and heat can result in degradation. Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound led to sustained inhibition of acetylcholinesterase activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as acetylcholinesterase and monoamine oxidase, influencing the breakdown and synthesis of neurotransmitters. These interactions can affect metabolic flux and alter the levels of key metabolites involved in neurotransmission .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cell, this compound can accumulate in specific tissues, particularly in the brain, where it exerts its effects on neurotransmitter metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the synaptic vesicles of neuronal cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity and function of this compound are influenced by its subcellular localization, as it allows for effective interaction with enzymes and other biomolecules involved in neurotransmitter metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,1-benzoxazole-3-carboxylic acid typically involves the condensation of 2-aminophenol with fluorinated carboxylic acids or their derivatives. One common method involves the reaction of 2-aminophenol with 6-fluorobenzoic acid under acidic conditions, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as sulfuric acid or polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluoro-2,1-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2-benzoxazole: Lacks the carboxylic acid group, resulting in different chemical properties and applications.

    2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

    6-Fluorobenzoic Acid: Used in the synthesis of fluorinated benzoxazoles.

Uniqueness

6-Fluoro-2,1-benzoxazole-3-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-2,1-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLVPKHTYRYSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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